molecular formula C10H11BrN2O B8420732 6-Bromo-1,3,3-trimethyl-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one

6-Bromo-1,3,3-trimethyl-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one

Cat. No.: B8420732
M. Wt: 255.11 g/mol
InChI Key: CVWXLSFVVKDMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1,3,3-trimethyl-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is a useful research compound. Its molecular formula is C10H11BrN2O and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

6-bromo-1,3,3-trimethylpyrrolo[3,2-b]pyridin-2-one

InChI

InChI=1S/C10H11BrN2O/c1-10(2)8-7(13(3)9(10)14)4-6(11)5-12-8/h4-5H,1-3H3

InChI Key

CVWXLSFVVKDMDN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=N2)Br)N(C1=O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 25-mL, round-bottomed, single-necked flask was placed 6-bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (500 mg, 2.07 mmol) in DMF (5 mL). The mixture was cooled to 0° C. followed by an addition of NaH (60%, 99.55 mg, 2.49 mmol). The reaction mixture was stirred at 0° C. for 20 min. To this was added MeI (0.39 ml, 6.22 mmol) at 0° C. Then, it was slowly warmed to room temperature and stirred for 3 h. The reaction mixture was quenched with sat. NH4Cl (5 mL) and the organic layers were extracted with EtOAc (3×5 mL). The combined organic layers were washed with water (2×5 mL) and brine (1×5 mL), dried (Na2SO4), concentrated, and purified by flash chromatography (100% Hexane to 100% EtOAc) to give 455 mg (86%) of 6-bromo-1,3,3-trimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
99.55 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.39 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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